N-cyclohexyl-2,6-dimethylaniline
Overview
Description
Scientific Research Applications
Environmental and Industrial Significance
N-cyclohexyl-2,6-dimethylaniline, as part of the broader family of dimethylanilines, has been a subject of interest due to its ubiquitous presence as an environmental pollutant and its use in industrial processes. Studies have examined the formation and characteristics of DNA adducts formed by 2,6-dimethylaniline (2,6-diMeA), revealing its role in environmental and occupational exposure scenarios. This research underscores the compound's significance in environmental toxicology and industrial safety (Gonçalves, Beland, & Marques, 2001).
Chemical Reactions and Catalysis
The compound's role in various chemical reactions has been a focus of research. Studies on peroxidase action involving 4-cyclohexyl-2,6-dimethylaniline indicate its reactivity and potential applications in enzymatic and oxidative processes (Baker, Holland, & Saunders, 1973). Additionally, investigations into hydrogen sulfide's impact on 2,6-dimethylaniline reactions over hydrotreating catalysts provide insights into its utility in catalysis and industrial chemical processes (Gestel, Leglise, & Duchet, 1992).
Degradation and Treatment Methods
Explorations into the chemical oxidation of 2,6-dimethylaniline using the Fenton process have been conducted to understand its degradation pathways and to develop effective treatment methods for environmental remediation. This research is crucial for mitigating the environmental impacts of industrial pollutants (Masomboon, Ratanatamskul, & Lu, 2009).
Genotoxicity and Mechanisms of Action
The genotoxicity of derivatives of 2,6-dimethylaniline in mammalian cells highlights the compound's potential biological interactions and carcinogenic risks. Understanding these mechanisms is essential for assessing health risks associated with exposure (Chao et al., 2012).
Polymer Science and Material Chemistry
N-cyclohexyl-2,6-dimethylaniline finds applications in polymer science and material chemistry, as evidenced by studies on the formation of epoxy networks. These insights contribute to advancements in polymer materials and their applications in various industries (Johncock et al., 1991).
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8,13,15H,3-5,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSFXEFDCHRQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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